Potent SARS-CoV-2 Mpro Inhibition Distinguishes Fluorinated Furanone from Non-Fluorinated Analogs
The target compound, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, demonstrates potent inhibitory activity against the SARS-CoV-2 main protease (Mpro). This activity is mediated through covalent bond formation with the catalytic Cys145 residue [1]. In a 2024 ACS Chemical Biology study, it exhibited an IC50 of 0.32 μM, which is significantly more potent than its non-fluorinated counterpart, 5-methylene-4-phenylfuran-2(5H)-one, which lacked this covalent mechanism and exhibited an IC50 > 50 μM in the same assay [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 Main Protease (Mpro) Activity |
|---|---|
| Target Compound Data | IC50 = 0.32 μM |
| Comparator Or Baseline | 5-methylene-4-phenylfuran-2(5H)-one; IC50 > 50 μM |
| Quantified Difference | >156-fold improvement in potency |
| Conditions | Biochemical assay measuring Mpro enzymatic activity; covalent adduct formation confirmed by mass spectrometry |
Why This Matters
This quantitative head-to-head comparison validates the selection of the fluorinated compound for antiviral drug discovery efforts targeting SARS-CoV-2 Mpro, where the covalent binding mode and high potency are critical for achieving meaningful target engagement and cellular efficacy.
- [1] Kuujia. Cas no 1212059-19-2 ((Z)-5-(Fluoromethylene)-4-phenylfuran-2(5H)-one). Accessed April 19, 2026. View Source
